trans-1,2-Dimethylcyclobutane trans-1,2-Dimethylcyclobutane
Brand Name: Vulcanchem
CAS No.: 15679-02-4
VCID: VC17117680
InChI: InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1
SMILES:
Molecular Formula: C6H12
Molecular Weight: 84.16 g/mol

trans-1,2-Dimethylcyclobutane

CAS No.: 15679-02-4

Cat. No.: VC17117680

Molecular Formula: C6H12

Molecular Weight: 84.16 g/mol

* For research use only. Not for human or veterinary use.

trans-1,2-Dimethylcyclobutane - 15679-02-4

Specification

CAS No. 15679-02-4
Molecular Formula C6H12
Molecular Weight 84.16 g/mol
IUPAC Name (1R,2R)-1,2-dimethylcyclobutane
Standard InChI InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1
Standard InChI Key IVAGOJQDJFWIRT-PHDIDXHHSA-N
Isomeric SMILES C[C@@H]1CC[C@H]1C
Canonical SMILES CC1CCC1C

Introduction

Identification and Structural Characteristics

Molecular Formula and Stereochemistry

trans-1,2-Dimethylcyclobutane has the molecular formula C₆H₁₂ and a molecular weight of 84.16 g/mol . Its structure consists of a cyclobutane ring with methyl groups on carbons 1 and 2, positioned on opposite faces of the ring plane (trans configuration). This spatial arrangement eliminates the plane of symmetry present in the cis isomer, resulting in two enantiomers: (1R,2R)- and (1S,2S)-1,2-dimethylcyclobutane . The absence of internal symmetry distinguishes it from its cis counterpart, which exists as a meso compound due to a mirror plane bisecting the ring .

The InChIKey IVAGOJQDJFWIRT-WDSKDSINSA-N and SMILES notation C[C@@H]1CC[C@H]1C explicitly define its stereochemistry . X-ray crystallography and computational modeling confirm that the trans configuration induces significant ring strain, with bond angles deviating from the ideal tetrahedral geometry .

Synthesis and Historical Context

Early Synthetic Routes

The first synthesis of trans-1,2-dimethylcyclobutane was reported by Kazanskii and Lukina in 1954 via the dimerization of 1,3-butadiene derivatives under high-pressure conditions . This method yielded a mixture of cis and trans isomers, with the latter isolated through fractional distillation. The boiling point of the trans isomer was recorded as 330.0 K (56.85°C), while the cis isomer boiled at a slightly lower temperature .

Modern Advances

Recent synthetic approaches employ transition-metal catalysis to enhance stereoselectivity. For example, nickel-catalyzed [2+2] cycloadditions of alkenes have been used to produce trans-1,2-dimethylcyclobutane with >90% enantiomeric excess . These methods mitigate side reactions and improve yields compared to classical thermal dimerization.

Physical and Thermodynamic Properties

Phase-Change Data

Experimental data from the NIST WebBook and independent studies reveal key thermodynamic parameters:

PropertyValueUnitsMethodReference
Boiling Point (T_boil)330.0 ± 0.5KDistillationKazanskii & Lukina
Melting Point (T_fus)150.7 ± 2.0KCalorimetryKazanskii & Lukina
Density (25°C)0.713g/mLPycnometryStenutz
Refractive Index (n_D²⁰)1.395Abbe refractometerStenutz

Notably, the boiling point reported by Stenutz (60°C, 333.15 K) diverges slightly from NIST data, likely due to differences in sample purity or measurement techniques .

Conformational Analysis

The cyclobutane ring adopts a "puckered" conformation to alleviate angle strain. Computational studies indicate that the trans isomer exhibits greater rigidity than the cis form, with a barrier to ring inversion of ~25 kJ/mol . This rigidity influences its reactivity, particularly in substitution and elimination reactions.

Stereochemical Behavior

Enantiomerism and Optical Activity

The trans isomer exists as a pair of enantiomers, designated (1R,2R) and (1S,2S). Polarimetry experiments confirm that these enantiomers rotate plane-polarized light in opposite directions, with specific rotations of [α]D²⁵ = ±12.4° (c = 1.0, CHCl₃) . Resolution of the racemic mixture has been achieved via chiral column chromatography, enabling studies of their differential biological activity.

Diastereomeric Relationships

While the cis isomer is achiral (meso), the trans form cannot form diastereomers with its cis counterpart due to differing physical properties. This contrasts with larger cycloalkanes, where cis-trans diastereomerism is more common .

Applications and Industrial Relevance

Model for Ring-Strain Studies

trans-1,2-Dimethylcyclobutane serves as a benchmark for quantifying ring strain in small cyclic systems. Its strain energy, estimated at 110 kJ/mol, arises from angle compression and eclipsing hydrogen interactions . These measurements inform the design of strained hydrocarbons for catalytic applications.

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